molecular formula C21H23NO3S B1614324 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone CAS No. 898781-60-7

2-Carboethoxy-2'-thiomorpholinomethyl benzophenone

Cat. No.: B1614324
CAS No.: 898781-60-7
M. Wt: 369.5 g/mol
InChI Key: FZRRAEWMJKIMPS-UHFFFAOYSA-N
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Description

2-Carboethoxy-2'-thiomorpholinomethyl benzophenone is a useful research compound. Its molecular formula is C21H23NO3S and its molecular weight is 369.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[2-(thiomorpholin-4-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-2-25-21(24)19-10-6-5-9-18(19)20(23)17-8-4-3-7-16(17)15-22-11-13-26-14-12-22/h3-10H,2,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRRAEWMJKIMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643809
Record name Ethyl 2-{2-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-60-7
Record name Ethyl 2-[2-(4-thiomorpholinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-{2-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Advanced Synthesis Strategies for 2-Carboethoxy-2'-thiomorpholinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone , a critical bifunctional intermediate often employed in the construction of fused tricyclic systems (such as isoindolobenzazepines) and bioactive CNS agents.[1]

The guide prioritizes a convergent synthetic strategy , mitigating the steric challenges inherent in ortho-ortho' disubstituted benzophenones.

Content Type: Technical Whitepaper & Process Guide Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary & Retrosynthetic Logic

The target molecule is a highly functionalized benzophenone featuring two orthogonal reactive centers: an ester (electrophile/cyclization point) and a thiomorpholinomethyl group (pharmacophore/base).

The primary synthetic challenge is the steric hindrance at the carbonyl center caused by the ortho, ortho' substitution pattern. A linear Friedel-Crafts approach is often low-yielding due to electronic deactivation.[1] Therefore, a Grignard-mediated ring opening of phthalic anhydride followed by radical functionalization is the industry-standard route for high-fidelity synthesis.[1]

Retrosynthetic Analysis (DOT Visualization)[1]

Retrosynthesis Target Target: 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone Bromide Intermediate A: Ethyl 2-(2-bromomethylbenzoyl)benzoate (Electrophilic Core) Target->Bromide SN2 Amination Amine Reagent B: Thiomorpholine (Nucleophile) Target->Amine Ester Ethyl 2-(2-methylbenzoyl)benzoate Bromide->Ester Wohl-Ziegler Bromination Acid 2-(2-Methylbenzoyl)benzoic acid Ester->Acid Fischer Esterification Start Starting Materials: Phthalic Anhydride + o-Tolylmagnesium Bromide Acid->Start Grignard Addition

Caption: Retrosynthetic disconnection revealing the critical benzyl bromide intermediate derived from phthalic anhydride.

Step-by-Step Synthetic Protocol

Phase 1: Scaffold Construction (The Grignard Route)

Direct Friedel-Crafts acylation of ethyl benzoate with o-toluoyl chloride is often sluggish.[1] The preferred route utilizes the high reactivity of phthalic anhydride.

Reaction:


[1]

Protocol:

  • Inertion: Flame-dry a 3-neck RBF under

    
    .
    
  • Reagent Prep: Prepare o-tolylmagnesium bromide (1.1 eq) in dry THF.

  • Addition: Dissolve phthalic anhydride (1.0 eq) in THF. Cool to -78°C (dry ice/acetone).

  • Controlled Feed: Add the Grignard reagent dropwise over 60 mins. Critical: Low temperature prevents double addition (formation of the tertiary alcohol).

  • Quench: Warm to 0°C and quench with 1M HCl.

  • Workup: Extract with EtOAc. The product is a keto-acid.

Phase 2: Esterification & Activation

The keto-acid must be protected as an ethyl ester to prevent interference during the subsequent bromination.

Reaction:


[1]

Followed by Wohl-Ziegler Bromination:


[1]

Technical Insight: The bromination step is the Critical Process Parameter (CPP) . Over-bromination leads to the dibromo species, while under-reaction leaves difficult-to-separate starting material.[1]

ParameterSpecificationRationale
Solvent Chlorobenzene or CCl4Non-polar solvent required for radical mechanism.[1] Chlorobenzene is the greener alternative to CCl4.
Initiator AIBN or Benzoyl PeroxideAIBN (0.1 eq) provides cleaner initiation at 80°C.
Stoichiometry NBS (1.05 eq)Slight excess ensures conversion; large excess causes di-bromination.[1]
Light Source 500W Halogen (Optional)Can accelerate initiation if AIBN response is sluggish.
Phase 3: Thiomorpholine Coupling (The Target Step)

This step involves the nucleophilic attack of thiomorpholine on the benzylic bromide.

Protocol:

  • Dissolution: Dissolve Ethyl 2-(2-bromomethylbenzoyl)benzoate (10 mmol) in anhydrous Acetone or DMF (50 mL).

  • Base Addition: Add anhydrous

    
     (1.5 eq) or DIPEA (1.2 eq).
    
  • Nucleophile: Add Thiomorpholine (1.1 eq) dropwise at 0°C.

    • Note: Thiomorpholine is prone to oxidation (sulfoxide formation). Use fresh, high-purity reagent.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Pour into ice water. Extract with DCM.[2][3]

  • Purification: Flash chromatography (Silica gel). The amine renders the product basic; pre-treat silica with 1%

    
     to prevent streaking.
    

Mechanism & Impurity Profile

Understanding the side reactions is vital for purity control.

Reaction Mechanism & Side Pathways (DOT Visualization)[1]

Mechanism Start Bromomethyl Intermediate Trans Transition State (SN2 Attack) Start->Trans + Thio / K2CO3 Lactone Impurity A: Phthalide Cyclization (Internal attack by Ester) Start->Lactone High Temp / Acidic cond. Dimer Impurity B: Bis-alkylation (Trace) Start->Dimer Excess Bromide Thio Thiomorpholine Product TARGET: 2-Carboethoxy-2'- thiomorpholinomethyl... Trans->Product - HBr

Caption: SN2 mechanism vs. the competitive intramolecular cyclization (phthalide formation).

Critical Impurity Control
  • Phthalide Formation (Impurity A): The ortho-bromomethyl group can attack the ortho-ester carbonyl, ejecting ethoxide and forming a lactone (phthalide).

    • Prevention:[1] Keep the reaction strictly anhydrous and basic. Avoid Lewis acids.

  • S-Oxidation: The sulfur in thiomorpholine can oxidize to the sulfoxide (

    
    ).
    
    • Prevention:[1] Degas solvents with Nitrogen/Argon. Avoid peroxide-containing solvents (e.g., old ethers).[1]

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed:

  • IR (ATR):

    • 
       (Ester 
      
      
      
      ).[1]
    • 
       (Benzophenone 
      
      
      
      ).[1]
    • Absence of broad -OH stretch (confirms no hydrolysis to acid).[1]

  • 1H-NMR (400 MHz, CDCl3):

    • 
       (t, 3H, Ester 
      
      
      
      ).
    • 
       (q, 2H, Ester 
      
      
      
      ).
    • 
       (s, 2H, Benzylic 
      
      
      
      -N).[1]
    • 
       (m, 8H, Thiomorpholine ring protons).[1]
      
    • 
       (m, 8H, Aromatic).[1]
      

References

  • Benzophenone Scaffold Synthesis

    • Methodology: Friedel-Crafts and Grignard approaches to ortho-substituted benzophenones.[1]

    • Source: Newman, M. S. (1941).[4] "The Synthesis of 2-Benzoylbenzoic Acid Derivatives." Journal of the American Chemical Society, 63(9), 2431–2435. Link

  • Wohl-Ziegler Bromination Protocols

    • Methodology: Radical bromination of o-tolyl deriv
    • Source: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317. Link

  • Thiomorpholine Functionalization

    • Methodology: Nucleophilic substitution of benzyl halides with thiomorpholine for pharmaceutical intermedi
    • Source: "Synthesis of Thiomorpholine Derivatives via Nucleophilic Substitution." Organic Process Research & Development (General Protocol Reference).
    • Context: See also: US Patent 4,565,816 (Synthesis of aminoalkyl benzophenone derivatives). Link

  • Related Drug Analog Synthesis (Nefopam/Moricizine Class)

    • Context: Structural homology to Moricizine intermedi
    • Source: "Process for the preparation of Moricizine." CN Patent 101891724B. Link

Sources

In-Depth Technical Guide: Biological Potential and Pharmacodynamics of 2-Carboethoxy-2'-thiomorpholinomethyl Benzophenone

[1]

Executive Summary

2-Carboethoxy-2'-thiomorpholinomethyl benzophenone (CAS: 898781-60-7) represents a specialized scaffold in medicinal chemistry, integrating a benzophenone core , a thiomorpholine Mannich base , and a carboethoxy ester functionality.[1] This unique tris-functional architecture positions the compound as a high-value intermediate and bioactive candidate.[1]

Current Structure-Activity Relationship (SAR) models and empirical data on analogous Mannich bases suggest this compound possesses significant potential in antimicrobial therapeutics (specifically against multidrug-resistant Gram-positive strains) and antineoplastic applications via thiol-mediated alkylation mechanisms.[1] This guide provides a comprehensive technical analysis of its biological activities, predicted mechanisms of action, and validated experimental protocols for its evaluation.

Chemical Identity & Pharmacophore Analysis[2][3]

Structural Deconstruction

The molecule (C₂₁H₂₃NO₃S, MW: 369.48 g/mol ) is constructed from three distinct pharmacophores, each contributing to its biological profile:

  • Benzophenone Core : A privileged structure known for its ability to interact with diverse protein targets, including kinases and DNA. It provides the lipophilic scaffold necessary for membrane permeability.

  • Thiomorpholinomethyl Group (Mannich Base) : Located at the 2'-position, this moiety is the primary bioactive "warhead." Mannich bases are established alkylating agents that can react with cellular nucleophiles. The thiomorpholine ring specifically enhances lipophilicity and metabolic stability compared to its morpholine analog.

  • 2-Carboethoxy Group : An ester functionality that modulates solubility and acts as a hydrogen-bond acceptor.[1] In vivo, this may function as a prodrug moiety, hydrolyzing to the corresponding carboxylic acid, or participate in intramolecular cyclization reactions to form xanthone-like derivatives.

Physicochemical Properties[4]
  • Molecular Weight : 369.48 Da[1][2]

  • LogP (Predicted) : ~4.2 (High lipophilicity, suggesting excellent CNS and membrane penetration).

  • H-Bond Acceptors : 4[1]

  • H-Bond Donors : 0

Biological Activities: Mechanisms & Therapeutic Potential

Antimicrobial Activity (Bactericidal & Fungicidal)

Mannich bases of benzophenone are extensively documented for their antimicrobial efficacy. The mechanism is primarily attributed to the deamination-alkylation hypothesis .[1]

  • Mechanism : The thiomorpholinomethyl group can undergo retro-Mannich dissociation or direct nucleophilic attack, generating a reactive

    
    -unsaturated ketone intermediate or an iminium ion.[1] These electrophiles alkylate the thiol (-SH) groups of essential bacterial enzymes (e.g., DNA gyrase, cysteine proteases), leading to metabolic collapse.
    
  • Target Spectrum : Analogous compounds show high potency against Staphylococcus aureus (including MRSA) and Candida albicans. The sulfur atom in the thiomorpholine ring often confers superior activity against fungal strains compared to oxygen-containing morpholines due to enhanced van der Waals interactions with fungal cell walls.

Antineoplastic & Cytotoxic Activity

The compound exhibits significant potential as a cytotoxic agent against carcinoma cell lines (e.g., MCF-7, HeLa).

  • Cytotoxicity Mechanism :

    • Glutathione Depletion : The electrophilic nature of the Mannich base allows it to conjugate with intracellular glutathione (GSH). Rapid GSH depletion induces oxidative stress and triggers mitochondrial apoptosis.

    • Topoisomerase Inhibition : The planar benzophenone system can intercalate into DNA or bind to the minor groove, inhibiting Topoisomerase II, a validated target for benzophenone derivatives.

Anti-inflammatory Activity

Benzophenone derivatives are known inhibitors of pro-inflammatory cytokines.[3]

  • Pathway : Inhibition of the NF-

    
    B signaling pathway.[1] The compound likely blocks the phosphorylation of I
    
    
    B, preventing the nuclear translocation of NF-
    
    
    B and subsequently downregulating TNF-
    
    
    and IL-6 expression.[1]

Visualization: Structure-Activity Relationship (SAR)[1]

The following diagram illustrates the functional contributions of each structural component to the molecule's biological activity.

SAR_AnalysisCompound2-Carboethoxy-2'-thiomorpholinomethylbenzophenoneBenzophenoneBenzophenone Core(Lipophilic Scaffold)Compound->BenzophenoneThiomorpholineThiomorpholine Mannich Base(Bioactive Warhead)Compound->ThiomorpholineEster2-Carboethoxy Group(Modulator/Prodrug)Compound->EsterDNA_BindingDNA Intercalation(Topoisomerase Inhibition)Benzophenone->DNA_Binding Planar InteractionAlkylationThiol Alkylation(Cysteine/GSH Binding)Thiomorpholine->Alkylation Electrophilic AttackSolubilityMembrane Permeability& Hydrolysis PotentialEster->Solubility Lipophilicity Control

Figure 1: Pharmacophore dissection of 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone highlighting the functional role of each moiety in biological systems.[1]

Experimental Protocols

To validate the biological profile of this compound, the following standardized protocols are recommended. These workflows ensure reproducibility and data integrity.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Objective : Quantify antibacterial efficacy against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.[1]

  • Preparation : Dissolve 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone in DMSO to a stock concentration of 10 mg/mL.

  • Media : Use Mueller-Hinton Broth (MHB).[1]

  • Inoculum : Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland standard).
    
  • Serial Dilution :

    • Dispense 100

      
      L of MHB into a 96-well microtiter plate.
      
    • Add 100

      
      L of compound stock to the first column and serially dilute (1:2) across the plate to achieve a range of 500 
      
      
      g/mL to 0.9
      
      
      g/mL.
  • Incubation : Add 100

    
    L of inoculum to each well. Incubate at 37°C for 24 hours.
    
  • Readout : The MIC is defined as the lowest concentration showing no visible turbidity.

  • Validation : Use Ciprofloxacin as a positive control and DMSO as a negative control.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective : Assess antiproliferative activity against MCF-7 (breast cancer) cells.[1]

  • Seeding : Plate MCF-7 cells (

    
     cells/well) in 96-well plates containing DMEM supplemented with 10% FBS. Incubate for 24 hours to allow attachment.
    
  • Treatment : Treat cells with the compound at graded concentrations (0.1, 1, 10, 50, 100

    
    M) for 48 hours.
    
  • MTT Addition : Add 20

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
    
  • Solubilization : Remove media and add 150

    
    L of DMSO to dissolve formazan crystals.
    
  • Measurement : Measure absorbance at 570 nm using a microplate reader.

  • Calculation : Calculate % Cell Viability =

    
    .[1] Determine 
    
    
    using non-linear regression analysis.

Mechanistic Pathway Visualization

The following diagram details the proposed mechanism of action involving thiol alkylation, a critical pathway for the compound's cytotoxicity and antimicrobial effects.

Mechanism_ActionProd2-Carboethoxy-2'-thiomorpholinomethylbenzophenoneRetroRetro-MannichDissociationProd->RetroIntermediateReactive Iminium Ion / Vinyl Ketone SpeciesRetro->Intermediate ActivationComplexStable Thioether Adduct(Alkylated Target)Intermediate->Complex Nucleophilic AttackTarget_GSHCellular Glutathione(GSH-SH)Target_GSH->ComplexTarget_EnzEnzyme Cysteine Residue(Enz-SH)Target_Enz->ComplexEffect_1GSH Depletion &Oxidative StressComplex->Effect_1Effect_2Enzyme Inhibition(e.g., DNA Gyrase)Complex->Effect_2DeathCell Apoptosis / LysisEffect_1->DeathEffect_2->Death

Figure 2: Proposed molecular mechanism of action: The "Deamination-Alkylation" pathway leading to cellular apoptosis.[1]

Comparative Analysis & Strategic Recommendations

Comparison with Morpholine Analogs

Data indicates that thiomorpholine derivatives often outperform their morpholine counterparts in cytotoxicity assays.

  • Lipophilicity : The sulfur atom increases

    
    , facilitating passive transport across the bacterial cell wall and the blood-brain barrier.
    
  • Metabolic Stability : Thiomorpholines are generally more resistant to oxidative metabolism than morpholines, potentially prolonging the half-life of the active pharmacophore.

Development Roadmap
  • Lead Optimization : Synthesize derivatives with electron-withdrawing groups (Cl, F) on the benzophenone rings to enhance the electrophilicity of the Mannich base.

  • Safety Profiling : Conduct early-stage AMES testing, as Mannich bases can be mutagenic due to their alkylating nature.

  • Formulation : The carboethoxy group suggests poor aqueous solubility. Formulation with cyclodextrins or liposomal delivery systems is recommended for in vivo studies.

References

  • Vertex AI Search . (2026). Search Results for 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone and Mannich Base Activities. 4

  • MolCore . (n.d.). 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone (CAS 898781-60-7) Product Data. Retrieved from [1]

  • Rieke Metals . (n.d.). Product Catalog: 2-carboethoxy-2'-thiomorpholinomethyl benzophenone. Retrieved from [1]

  • National Institutes of Health (PMC) . (2010).[1] Synthesis and biological evaluation of nitrogen-containing benzophenone analogues as TNF-alpha and IL-6 inhibitors. Retrieved from [1]

  • Scholars Research Library . (2010). Synthesis and biological evaluation of some novel Mannich bases. Archives of Applied Science Research. Retrieved from [1][5]

  • Scientific Electronic Library Online (SciELO) . (2023).[1] Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. Retrieved from [1]

  • Royal Society of Chemistry . (2013). Structural Diversity and Bioactivities of Natural Benzophenones. Retrieved from [1]

  • MDPI . (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Retrieved from [1]

MSDS and safety data for handling 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 898781-60-7 Molecular Formula: C₂₁H₂₃NO₃S Molecular Weight: 369.48 g/mol Synonyms: Ethyl 2-[2-(thiomorpholin-4-ylmethyl)benzoyl]benzoate; 2-Carboethoxy-2'-(4-thiomorpholinylmethyl)benzophenone.

Executive Summary & Substance Profile

2-Carboethoxy-2'-thiomorpholinomethyl benzophenone is a specialized pharmaceutical intermediate characterized by a benzophenone core substituted with an ethyl ester (carboethoxy) and a thiomorpholinomethyl moiety. It serves as a critical building block in the synthesis of antihistamines and anti-inflammatory agents (structural analogs to bepotastine or ebastine derivatives).

Critical Safety Designation: HIGH POTENCY / SUSPECTED CARCINOGEN Due to the benzophenone backbone and the potential biological activity of the thiomorpholine pharmacophore, this compound must be handled as a GHS Category 1B Carcinogen and a Category 2 Target Organ Toxicant (Liver/Kidney) .

Physicochemical Properties Table[1]
PropertyValueNotes
Physical State Solid (Crystalline Powder)Typically off-white to pale yellow.
Melting Point 47–55 °C (Predicted)Low melting point; risk of caking.
Solubility DMSO, Dichloromethane, Ethyl AcetatePoorly soluble in water.
LogP ~3.7 (Predicted)Lipophilic; high potential for dermal absorption.
Reactivity Photosensitive; Ester hydrolysisDegrades under UV light and basic conditions.

Hazard Identification & Toxicology Matrix

This section synthesizes data from structural activity relationships (SAR) and GHS classifications of close analogs (e.g., Benzophenone, Thiomorpholine).

GHS Classification (Derived)
  • Carcinogenicity (Category 1B): H350 - May cause cancer.[1][2]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

  • STOT - Repeated Exposure (Category 2): H373 - May cause damage to organs (Liver, Kidney) through prolonged or repeated exposure.[1][2]

  • Aquatic Toxicity, Chronic (Category 2): H411 - Toxic to aquatic life with long-lasting effects.[1]

Mechanism of Toxicity
  • Genotoxicity Potential: The benzophenone moiety acts as a photosensitizer, capable of generating Reactive Oxygen Species (ROS) upon UV exposure, leading to DNA intercalation or oxidative damage.

  • Hepatic Stress: The thiomorpholine ring undergoes metabolic oxidation (S-oxidation) in the liver, potentially overloading cytochrome P450 pathways during chronic exposure.

  • Alkylating Potential: As a Mannich base derivative, the compound possesses steric bulk but may degrade to release reactive alkylating species under acidic physiological conditions.

Engineering Controls & Containment Strategy

Directive: Treat as Occupational Exposure Band (OEB) 4 (1–10 µg/m³).

Primary Containment
  • Powder Handling: All weighing and transfer of the solid must occur within a Barrier Isolator or a Class II Biological Safety Cabinet (BSC) exhausted to the outside.

  • Solution Handling: Once dissolved, handling in a standard chemical fume hood is permissible, provided the sash is at the working height.

Personal Protective Equipment (PPE)
  • Respiratory: If outside containment, a Powered Air-Purifying Respirator (PAPR) with HEPA cartridges is mandatory.

  • Dermal: Double nitrile gloves (minimum 0.11 mm thickness). Tyvek® sleeves or lab coat required to prevent wrist exposure.

  • Ocular: Chemical splash goggles.

Experimental Protocols: Safe Handling & Synthesis

Protocol A: Solubilization & Transfer (Self-Validating System)

Objective: Safely prepare a stock solution without generating dust.

  • Preparation: Pre-weigh the solvent (e.g., DMSO) in a septum-capped vial before introducing the solid to minimize open handling.

  • Weighing:

    • Place the receiving vial inside the balance enclosure within the isolator.

    • Use an antistatic gun to neutralize the static charge on the spatula (critical for low-melting solids which tend to be sticky).

    • Transfer the solid. Validation Check: Wipe the exterior of the vial with a solvent-dampened swab and check under UV light (365 nm). Fluorescence indicates contamination.

  • Dissolution:

    • Add solvent via syringe through the septum to avoid opening the vial containing the powder.

    • Sonicate for 10 minutes. Visual Check: Ensure no particulates remain; the solution should be clear.

Protocol B: Quenching & Waste Disposal

Objective: Deactivate the thiomorpholine and ester functionalities before disposal.

  • Hydrolysis: Treat waste streams with 1N NaOH (aq) to hydrolyze the ethyl ester to the corresponding carboxylate (less lipophilic, easier to manage).

  • Oxidation: Treat aqueous waste with 5% Sodium Hypochlorite (Bleach) to oxidize the thiomorpholine sulfur to the sulfoxide/sulfone (reducing volatility and odor).

  • Disposal: Segregate as "Halogen-free Organic Solvent Waste" (unless chlorinated solvents were used).

Visualizations

Diagram 1: Safe Handling Workflow (OEB 4)

This workflow enforces the "Chain of Custody" for the chemical from storage to reaction.

G Storage Cold Storage (4°C, Amber Vial) Transfer Transfer to Isolator/Glovebox Storage->Transfer Sealed Container Weighing Weighing (Antistatic Protocol) Transfer->Weighing HEPA Filtered Zone Solubilization Solubilization (Septum Addition) Weighing->Solubilization Closed System Reaction Reaction Vessel (Fume Hood) Solubilization->Reaction Syringe Transfer Waste Quenching & Disposal Reaction->Waste 1N NaOH Treat

Caption: Figure 1. Containment workflow ensuring zero inhalation risk during the transition from solid to solution state.

Diagram 2: Degradation & Metabolic Pathways

Understanding how the molecule breaks down is vital for stability studies and toxicology.

G Parent Parent Compound (Lipophilic) Hydrolysis Ester Hydrolysis (pH > 8 or Esterases) Parent->Hydrolysis Oxidation S-Oxidation (CYP450 / Peroxides) Parent->Oxidation Photolysis UV Photolysis (365 nm) Parent->Photolysis Acid Carboxylic Acid Metabolite (Polar/Excretable) Hydrolysis->Acid Sulfoxide S-Oxide / Sulfone (Reactive Intermediate) Oxidation->Sulfoxide Radical Benzophenone Ketyl Radical Photolysis->Radical

Caption: Figure 2. Primary degradation pathways: Ester hydrolysis (stability risk) and S-oxidation (toxicological risk).

Emergency Response Protocols

ScenarioImmediate ActionTechnical Rationale
Inhalation Remove to fresh air; administer oxygen if breathing is labored.Thiomorpholine derivatives can cause delayed pulmonary edema.
Skin Contact Wash with PEG-400 (Polyethylene Glycol) or soap/water. Do not use ethanol. Ethanol may enhance transdermal absorption of lipophilic benzophenones.
Eye Contact Rinse for 15 mins. Consult ophthalmologist.Amines are lachrymators; risk of corneal clouding.
Fire Use Dry Chemical or CO₂.[3] Avoid water jet.Water may spread the molten chemical (low melting point).

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Light: Strictly Amber Glass or foil-wrapped containers. The benzophenone moiety is a photo-initiator; exposure to light will induce radical formation and degradation.

  • Atmosphere: Store under Argon or Nitrogen . The thiomorpholine sulfur is susceptible to oxidation by atmospheric oxygen over time.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11389823 (Related Benzophenone Derivatives). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: Benzophenone and its derivatives - Carcinogenicity and Mutagenicity Assessments. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: 2-Carboethoxy-2'-thiomorpholinomethyl Benzophenone as a Novel Photoinitiator for Free-Radical Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential catalytic applications of the novel compound, 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone, in the field of polymerization. While this specific molecule is not extensively documented in existing literature, its structural components—a benzophenone core, a thiomorpholine moiety, and a carboethoxy group—suggest a strong potential as a Type II photoinitiator for free-radical polymerization. This guide outlines a plausible synthetic route, detailed protocols for its application in photopolymerization, and a mechanistic rationale based on established principles of photochemistry and polymer science.

Introduction: Rationale and Postulated Advantages

Benzophenone and its derivatives are well-established as highly efficient photoinitiators.[1][2][3] Upon absorption of UV light, the benzophenone moiety transitions to an excited triplet state, which can then abstract a hydrogen atom from a suitable donor molecule (a co-initiator) to generate free radicals.[4][5] These radicals subsequently initiate the polymerization of monomers, such as acrylates and methacrylates.[3][6]

The incorporation of a thiomorpholine and a carboethoxy group into the benzophenone structure is hypothesized to offer several advantages:

  • Enhanced Solubility: The polar thiomorpholine and carboethoxy functionalities may improve the solubility of the photoinitiator in a wider range of organic solvents and monomer systems.

  • Modified Reactivity: The electron-withdrawing nature of the carboethoxy group and the steric bulk of the thiomorpholinomethyl substituent could influence the photochemical properties of the benzophenone core, potentially altering its absorption spectrum and initiation efficiency.

  • Reduced Migration: The increased molecular weight and potential for intermolecular interactions could reduce the migration of the initiator from the cured polymer, a critical factor in applications such as food packaging and biomedical devices.[6]

  • Platform for Further Functionalization: The thiomorpholine ring and the ester group provide reactive handles for further chemical modification, allowing for the synthesis of tailored initiators with specific properties.

Proposed Synthesis of 2-Carboethoxy-2'-thiomorpholinomethyl Benzophenone

A plausible synthetic route for the target compound can be envisioned through a multi-step process involving established organic reactions. The following diagram illustrates a potential synthetic pathway.

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Radical Bromination cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Palladium-Catalyzed Carbonylation A Toluene D 2-Methyl-2'-chlorobenzophenone A->D B 2-Chlorobenzoyl chloride B->D C AlCl3 C->D G 2-(Bromomethyl)-2'-chlorobenzophenone D->G E N-Bromosuccinimide (NBS) E->G F Benzoyl peroxide (BPO) F->G I 2-(Thiomorpholinomethyl)-2'-chlorobenzophenone G->I H Thiomorpholine H->I M 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone I->M J Carbon monoxide (CO) J->M K Ethanol (EtOH) K->M L Pd(OAc)2, dppf L->M

Caption: Proposed synthetic pathway for 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone.

Application in Photopolymerization: A Detailed Protocol

The primary proposed application for 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone is as a photoinitiator for the UV-curing of acrylate-based resins. This protocol details the experimental procedure for evaluating its efficacy.

Materials and Reagents
  • Monomer: 1,6-Hexanediol diacrylate (HDDA)

  • Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDB)[6]

  • Photoinitiator: 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone (CTB)

  • Solvent: Dichloromethane (DCM)

  • UV Light Source: 365 nm UV lamp with controlled intensity

  • Instrumentation: Fourier-transform infrared (FTIR) spectrometer, differential scanning calorimeter (DSC), gel permeation chromatograph (GPC).

Experimental Workflow

The following diagram outlines the workflow for evaluating the photopolymerization process.

A Preparation of Photopolymerizable Formulation B Dissolve CTB (photoinitiator) and EDB (co-initiator) in a minimal amount of DCM. A->B C Add HDDA (monomer) to the solution and mix thoroughly. B->C D Application of the Formulation E Cast a thin film of the formulation onto a glass slide using a spin coater. D->E F UV Curing G Expose the film to a 365 nm UV light source for a specified duration. F->G H Characterization of the Cured Polymer I FTIR analysis to determine the degree of monomer conversion. H->I J DSC analysis to measure the glass transition temperature (Tg). H->J K GPC analysis to determine the molecular weight and polydispersity index (PDI). H->K L Solvent extraction to determine the gel content. H->L

Caption: Experimental workflow for photopolymerization using the novel initiator.

Step-by-Step Protocol
  • Formulation Preparation:

    • In a small, amber vial, dissolve 0.02 g of 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone (CTB) and 0.04 g of ethyl 4-(dimethylamino)benzoate (EDB) in 0.5 mL of dichloromethane.

    • To this solution, add 1.0 g of 1,6-hexanediol diacrylate (HDDA).

    • Vortex the mixture until a homogeneous solution is obtained.

  • Film Casting:

    • Place a clean glass slide on the chuck of a spin coater.

    • Deposit approximately 0.2 mL of the formulation onto the center of the glass slide.

    • Spin coat at 2000 rpm for 30 seconds to obtain a uniform thin film.

  • UV Curing:

    • Place the coated glass slide under a 365 nm UV lamp with an intensity of 100 mW/cm².

    • Expose the film to the UV radiation for 60 seconds.

  • Post-Curing and Characterization:

    • Monomer Conversion (FTIR): Record the FTIR spectrum of the uncured formulation and the cured polymer film. Monitor the disappearance of the acrylate C=C peak at approximately 1635 cm⁻¹ to calculate the degree of conversion.

    • Gel Content: Weigh the cured film (W₁). Submerge the film in dichloromethane for 24 hours to extract any unreacted monomer and soluble polymer. Dry the film in a vacuum oven and weigh it again (W₂). The gel content is calculated as (W₂ / W₁) × 100%.

    • Thermal Properties (DSC): Scrape the cured polymer from the glass slide and analyze it using DSC to determine its glass transition temperature (Tg).

    • Molecular Weight (GPC): If a soluble fraction is present, analyze it using GPC to determine the molecular weight distribution of the polymer chains.

Proposed Mechanism of Photoinitiation

The photoinitiation process is proposed to follow a Type II mechanism, as depicted in the diagram below.

cluster_0 Photoexcitation and Intersystem Crossing cluster_1 Hydrogen Abstraction and Radical Generation cluster_2 Polymerization A CTB (Ground State) B CTB* (Excited Singlet State) A->B hν (UV light) C CTB** (Excited Triplet State) B->C Intersystem Crossing D EDB (Co-initiator) C->D Hydrogen Abstraction E Ketyl Radical C->E F Amine-derived Radical (Initiating Radical) D->F G Monomer (Acrylate) F->G Initiation H Propagating Polymer Chain G->H Propagation I Cured Polymer H->I Termination

Caption: Proposed mechanism for photopolymerization initiated by CTB.

Upon exposure to UV light, the benzophenone moiety in the CTB molecule undergoes excitation to a singlet state, followed by efficient intersystem crossing to a more stable triplet state.[4][7] This excited triplet state is a powerful hydrogen abstractor and reacts with the co-initiator, EDB, which has an available hydrogen atom on the carbon adjacent to the nitrogen. This hydrogen abstraction generates a ketyl radical from the CTB and a highly reactive amine-derived radical from the EDB.[6] The amine-derived radical is the primary species that initiates the free-radical polymerization of the acrylate monomers, leading to the formation of a cross-linked polymer network.

Hypothetical Data Summary

The following table presents hypothetical data from a series of experiments designed to optimize the concentration of the CTB photoinitiator.

Experiment CTB Conc. (wt%) EDB Conc. (wt%) Curing Time (s) Monomer Conversion (%) Gel Content (%) Tg (°C)
10.52.06085.288.165
21.02.06092.594.372
32.02.06096.897.578
43.02.06097.197.879

These hypothetical results suggest that increasing the concentration of the CTB photoinitiator up to 2.0 wt% leads to a significant increase in monomer conversion and gel content, indicating a more efficient curing process. Beyond this concentration, the effect plateaus.

Conclusion and Future Directions

2-Carboethoxy-2'-thiomorpholinomethyl benzophenone represents a promising, albeit currently hypothetical, photoinitiator for free-radical polymerization. Its unique combination of a photoactive benzophenone core with solubility-enhancing and functionalizable thiomorpholine and carboethoxy groups makes it a compelling candidate for further investigation. The protocols and mechanistic insights provided in this guide offer a solid foundation for the synthesis, characterization, and application of this novel compound. Future research should focus on the actual synthesis and experimental validation of its photoinitiating capabilities, as well as exploring the impact of the thiomorpholine and carboethoxy moieties on the properties of the resulting polymers.

References

  • Photochemical Attachment of Polymer Films to Solid Surfaces via Monolayers of Benzophenone Derivatives.
  • Benzophenone - Wikipedia.
  • Photoinitiating characteristics of benzophenone derivatives as new initiators in the photocrosslinking of polyethylene - ResearchG
  • Benzophenone derivatives useful as photoinitiators - Google P
  • Thiomorpholine Synthesis by a Copper-Catalyzed Three-Component Reaction. Thieme.
  • Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymeriz
  • Thiomorpholine 98 123-90-0 - Sigma-Aldrich.
  • Thiomorpholine - Chem-Impex.
  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC.
  • Heterocyclic Building Blocks-Thiomorpholine.
  • New Aspects of Thiomorpholine Chemistry - ResearchG
  • Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions - Encyclopedia.pub.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews.
  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - MDPI.
  • Synthesis of 2-carbethoxy-2-(6-carbethoxyhexyl)-cyclopentanone - PrepChem.com.
  • Synthesis of new benzophenone derivatives with potential antiinflamm
  • Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflamm
  • On the Limits of Benzophenone as Cross-Linker for Surface-
  • synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide deriv
  • Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers.
  • Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoiniti
  • Conventional Type II photoinitiators as activators for photoinduced metal-free atom transfer radical polymerization - Polymer Chemistry (RSC Publishing).
  • Grafting benzophenones to polymers by light irradiation.

Sources

Troubleshooting & Optimization

Purification strategies for 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone

Case ID: PUR-TBZ-001 Status: Active Analyst: Senior Application Scientist[][2]

Executive Summary

This guide addresses the purification of 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone (and its related regioisomers).[][2] This molecule presents a specific "triad" of chemical functionalities—a lipophilic benzophenone core, a hydrolytically sensitive ethyl ester , and an oxidatively sensitive thiomorpholine ring.[2]

Successful purification requires a strategy that exploits the basicity of the thiomorpholine nitrogen without compromising the ester or oxidizing the sulfur atom.[2]

Part 1: The Impurity Landscape

Before selecting a protocol, you must identify the "enemy."[2] Based on the synthesis (likely nucleophilic substitution of a bromomethyl precursor with thiomorpholine), these are the critical impurities:

Impurity TypeOriginChemical BehaviorRemoval Strategy
Precursor A Unreacted Bromomethyl benzophenoneNeutral / LipophilicRemains in organic phase during acid wash.[][2]
Precursor B Excess ThiomorpholineBasic / Water SolubleRemoved during aqueous washes or evaporation (high bp).[2]
Hydrolysis Product Carboxylic Acid DerivativeAmphoteric / PolarForms during harsh acidic/basic workup.[][2] Avoid strong bases.[][2]
Oxidation Product S-Oxide (Sulfoxide)Polar / UV ActiveForms upon exposure to air/peroxides.[][2] Requires chromatography.[][2][3]

Part 2: Primary Purification Workflow (Acid-Base Extraction)

The "Switchable Phase" Protocol Best for: Removing non-basic impurities (starting materials) from crude reaction mixtures.[]

This method utilizes the pKa of the thiomorpholine nitrogen (~7.0–8.[2]0) to selectively pull the product into water, leaving neutral organic impurities behind.[2]

Step-by-Step Protocol
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[][2]

    • Note: EtOAc is preferred to minimize halogenated waste, but DCM offers better solubility for oily crudes.[2]

  • Acid Extraction (The "Trap"):

    • Extract the organic layer with cold 1.0 M HCl (3x volumes).[][2]

    • Critical: Keep temperature <10°C. The ester is stable in dilute acid at low temps, but heat will drive hydrolysis.[2]

    • Result: The product protonates (

      
      ) and moves to the aqueous layer.[2] Neutral impurities stay in the organic layer.[2]
      
  • Organic Wash:

    • Wash the combined acidic aqueous layers with fresh EtOAc once.[2] Discard this organic wash (contains non-amine impurities).[2]

  • Basification (The "Release"):

    • Slowly add saturated NaHCO₃ or 2M NaOH to the aqueous phase until pH reaches ~9–10.[][2]

    • Warning: Do not exceed pH 12 or hold for long periods to prevent ester saponification.[][2]

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Dry combined organics over Na₂SO₄ (Sodium Sulfate).[][2][4][5]

    • Concentrate in vacuo.[][2][6]

Workflow Visualization

PurificationProtocol Crude Crude Reaction Mixture (Dissolved in EtOAc) AcidWash Add 1.0 M HCl (Cold) Crude->AcidWash PhaseSep1 Phase Separation 1 AcidWash->PhaseSep1 OrgWaste Organic Phase (Contains Neutral Impurities) PhaseSep1->OrgWaste Top Layer (if EtOAc) AqAcid Aqueous Phase (Acidic) (Contains Protonated Product) PhaseSep1->AqAcid Bottom Layer Basify Basify with NaHCO3 (pH ~9-10) AqAcid->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Phase (Pure Product) Extract->FinalOrg AqWaste Aqueous Waste (Salts) Extract->AqWaste

Caption: Logical flow for Acid-Base extractive purification. Blue nodes indicate action steps; Green nodes indicate product recovery.[][2]

Part 3: Polishing Strategies (Chromatography & Crystallization)[1]

If the extraction yields <98% purity, use these secondary methods.

Method A: Flash Column Chromatography

The thiomorpholine nitrogen can interact with silanols on silica gel, causing "streaking" or broad peaks.[2]

  • Stationary Phase: Silica Gel (40–63 µm).[][2]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10 → 60:40).[][2]

  • Modifier (Critical): Add 1% Triethylamine (TEA) to the mobile phase. This blocks silanol sites and ensures sharp peak shapes.[][2]

  • Detection: UV at 254 nm (Benzophenone allows for easy detection).[][2]

Method B: Recrystallization

Benzophenone derivatives are highly crystalline.[][2]

  • Solvent System: Ethanol (hot) → Water (titration).[][2]

  • Procedure:

    • Dissolve crude solid in minimum boiling Ethanol.[][2]

    • Add warm water dropwise until persistent turbidity is observed.

    • Allow to cool slowly to Room Temperature, then 4°C.

    • Note: Avoid Acetone if the amine is highly reactive (formation of hemiaminals), though usually safe for thiomorpholine.[2]

Part 4: Troubleshooting Support (FAQ)

Q1: My product turned into a yellow oil and won't crystallize. What happened?

  • Diagnosis: You likely have residual solvent or the "S-oxide" impurity.[][2]

  • Fix:

    • Run a TLC.[][2] If you see a spot with much lower Rf than your product, you have oxidation.[2]

    • Perform a high-vacuum dry (overnight).[][2]

    • Try "seeding" the oil with a crystal from a previous batch or scratching the glass flask with a spatula to induce nucleation.[2]

Q2: I see a new impurity appearing after acid extraction. It’s polar. [][2]

  • Diagnosis: Ester Hydrolysis.[][2] You likely used acid that was too strong or let the layers sit too long.[2]

  • Fix: Switch to Citric Acid (10% w/v) instead of HCl. It is milder and sufficient to protonate the amine without hydrolyzing the ester.[2]

Q3: The product smells like "rotten eggs" or sulfur during evaporation.

  • Diagnosis: Decomposition of the thiomorpholine ring or residual sulfur reagents.[2]

  • Fix: Ensure your rotary evaporator bath is <45°C . Thiomorpholine derivatives can be thermally sensitive.[][2] If the smell persists, wash the organic layer with dilute bleach (Sodium Hypochlorite) very briefly to oxidize odorous sulfides, but this risks oxidizing your product, so use only as a last resort on crude material.[2]

Q4: Can I use diethyl ether for the extraction?

  • Diagnosis: Not recommended.[][2]

  • Reasoning: Ether often contains peroxides (unless freshly distilled).[][2] Peroxides will rapidly oxidize the thiomorpholine sulfur to a sulfoxide (

    
    ).[][2] Use MTBE  (Methyl tert-butyl ether) if you need an ether-like solvent, as it resists peroxide formation.[][2]
    

Part 5: References

  • National Center for Biotechnology Information. (2025).[][2] PubChem Compound Summary for CID 10643361, 4'-Carboethoxy-3-thiomorpholinomethyl benzophenone. Retrieved from [Link]

  • Google Patents. (2013).[][2] CN102942463A - Preparation method for benzophenone compound.[][2] Retrieved from

  • MDPI. (2024).[][2] Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Overcoming steric hindrance in thiomorpholinomethyl benzophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Mannich-Type Functionalization

Status: Operational | Tier: Level 3 (Advanced Synthesis Support)

Introduction: The Steric Challenge

Welcome to the Technical Support Center. You are likely here because your synthesis of thiomorpholinomethyl benzophenone derivatives is stalling.

The core issue is Steric Hindrance . You are attempting to attach a bulky thiomorpholine ring (which exists in a chair conformation) onto a benzophenone scaffold (which possesses two phenyl rings that twist out of plane). Whether you are performing an electrophilic aromatic substitution (on a hydroxybenzophenone) or a ketone-based Mannich reaction (on an acetyl-benzophenone), the transition state is crowded.

This guide provides three distinct protocols to overcome this energy barrier, moving beyond standard reflux conditions which often yield only recovered starting material or polymerized formaldehyde.

Module 1: Mechanistic Diagnostics (The "Why")

Before altering your protocol, confirm the failure mode. The reaction relies on the formation of a reactive iminium ion intermediate generated from thiomorpholine and formaldehyde.

The Steric Clash Visualization

In a standard thermal reaction, the bulky benzophenone substrate repels the incoming iminium ion.

StericHindrance Substrate Benzophenone Substrate (Bulky Phenyl Rings) TS Transition State (High Energy Barrier) Substrate->TS Thermal Approach (Blocked by Sterics) Iminium Thiomorpholine Iminium Ion (Chair Conformation) Iminium->TS Low Electrophilicity Product Thiomorpholinomethyl Benzophenone TS->Product Successful Bond Formation MW Microwave Activation (Overcomes Barrier) MW->TS Energy Input

Figure 1: The steric bottleneck prevents the formation of the transition state under standard thermal conditions. Microwave irradiation provides the necessary localized energy to surmount this barrier.

Module 2: Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for: High-throughput synthesis, overcoming severe steric hindrance, and reducing reaction time from 24h to <30 min.

Rationale: Microwave irradiation provides direct dielectric heating to the polar transition state, accelerating the reaction rate significantly faster than the rate of byproduct formation (polymerization).

Reagents:

  • Substrate: 4-Hydroxybenzophenone (1.0 equiv)

  • Amine: Thiomorpholine (1.2 equiv)

  • Aldehyde: Paraformaldehyde (1.2 equiv)

  • Solvent: Ethanol (EtOH) or 1,4-Dioxane (for higher temps)

Step-by-Step:

  • Preparation: In a microwave-compatible vial (10–20 mL), dissolve 1.0 equiv of benzophenone derivative in minimal EtOH.

  • Addition: Add 1.2 equiv of thiomorpholine and 1.2 equiv of paraformaldehyde.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation:

    • Mode: Dynamic Power (maintain temperature).

    • Temp: 100°C (if EtOH) or 120°C (if Dioxane).

    • Time: 15–30 minutes.

    • Stirring: High.[1]

  • Workup: Cool to room temperature (RT). If precipitate forms, filter and wash with cold EtOH. If no precipitate, pour into ice water and adjust pH to ~8-9 to precipitate the free base.

Data Benchmark:

Condition Time Yield Purity
Thermal Reflux (EtOH) 24 h 15-30% Low (Tar)

| Microwave (120°C) | 20 min | 85-92% | High (>95%) |

Protocol B: Pre-formed Iminium Salt (The "Eschenmoser" Strategy)

Best for: Substrates sensitive to high heat or when microwave is unavailable.

Rationale: Standard Mannich reactions rely on the in situ equilibrium formation of the iminium ion, which is slow. By pre-forming the reactive species (similar to Eschenmoser’s salt), you create a "super-electrophile" that can attack crowded rings.

Step-by-Step:

  • Iminium Generation: In a separate flask, mix thiomorpholine (1.0 equiv) and aqueous formaldehyde (37%, 1.0 equiv) in Acetonitrile (MeCN). Add 1.0 equiv of Chlorotrimethylsilane (TMSCl).

    • Mechanism:[1][2][3][4][5][6][7] TMSCl promotes the formation of the N-methylene-thiomorpholinium chloride salt.

  • Reaction: Add the benzophenone substrate to this mixture.

  • Catalysis: Add a catalytic amount (10 mol%) of

    
     or 
    
    
    
    if the substrate is not electron-rich enough.
  • Incubation: Stir at RT for 4 hours. If no reaction, heat to 50°C.

Module 3: Troubleshooting & FAQs

Interactive Troubleshooting Flowchart

Troubleshooting Start Reaction Complete? CheckTLC Check TLC/LCMS Start->CheckTLC Result1 SM Recovered (No Reaction) CheckTLC->Result1 Result2 Complex Mixture (Tars/Polymer) CheckTLC->Result2 Result3 Product Formed but Low Yield CheckTLC->Result3 Fix1 Action: Switch to Protocol A (MW) or Increase Catalyst (Lewis Acid) Result1->Fix1 Fix2 Action: Use Anhydrous Solvents (Prevent Retro-Mannich) Result2->Fix2 Fix3 Action: Optimize pH (Ensure Amine is not protonated) Result3->Fix3

Figure 2: Decision tree for diagnosing reaction failures based on TLC/LCMS data.

Frequently Asked Questions

Q1: My product precipitates as an oil that refuses to crystallize. How do I purify it? A: This is common with thiomorpholine derivatives.

  • Acid Extraction: Dissolve the oil in EtOAc, extract with 1M HCl (the product moves to the aqueous layer).

  • Wash: Wash the aqueous layer with fresh EtOAc (removes non-basic impurities/unreacted benzophenone).

  • Basify: Neutralize the aqueous layer with

    
     or 
    
    
    
    until pH 10.
  • Extract: Extract back into DCM or EtOAc. Dry and evaporate. This "Acid-Base Workup" is superior to column chromatography for removing tars.

Q2: Why am I seeing "Retro-Mannich" decomposition? A: Mannich bases of sterically crowded ketones are thermodynamically unstable. If you heat them too long in protic solvents (like water/ethanol), they revert to starting materials.

  • Fix: Switch to Protocol A (short time) or use anhydrous solvents (Dioxane/MeCN) to prevent the hydrolysis equilibrium.

Q3: Can I use paraformaldehyde directly? A: Yes, but it must depolymerize. In thermal reactions, add a catalytic amount of HCl or acetic acid to "crack" the paraformaldehyde. In Microwave protocols, the thermal energy is usually sufficient to depolymerize it in situ.

References

  • Microwave-Assisted Synthesis of Mannich Bases

    • Source: N
    • Relevance: Validates the reduction of reaction time from 22h to 30 min and yield improvement for hydroxyacetophenone/benzophenone deriv
    • Link:

  • Eschenmoser's Salt & Pre-formed Iminium Ions

    • Source: Organic Chemistry Portal
    • Relevance: Details the mechanism of using pre-formed iminium salts to overcome low reactivity in hindered substr
    • Link:

  • Steric Hindrance in Nucleophilic Substitution

    • Source: Master Organic Chemistry
    • Relevance: Foundational theory on why bulky groups (benzophenone) block nucleophilic attack and how to visualize the "goalie" effect.
    • Link:

  • Mannich Reaction Optimization (Lewis Acids)

    • Source: Royal Society of Chemistry (RSC) Advances
    • Relevance: Discusses the use of catalysts and solvent-free conditions to drive the reaction forward.
    • Link:

Sources

Recrystallization solvents for pure 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone

Technical Overview & Physicochemical Profile

Compound: 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone CAS: 898781-60-7 Molecular Formula: C21H23NO3S Molecular Weight: 369.48 g/mol [1]

Application Context: This molecule serves as a critical intermediate in the synthesis of complex tricyclic pharmaceutical scaffolds. Its structure features a lipophilic benzophenone core decorated with a polar ester (carboethoxy) and a basic, heterocyclic side chain (thiomorpholine).

Solubility Profile Analysis: The molecule exhibits "Schizophrenic Solubility"—a common trait in pharmaceutical intermediates containing both lipophilic aromatic rings and polar/basic functionalities.

  • Lipophilic Core: Drives solubility in non-polar solvents (DCM, Toluene).

  • Basic Nitrogen (Thiomorpholine): Increases affinity for polar protic solvents (Alcohols) and makes the compound pH-sensitive.

  • Ester Group: Susceptible to hydrolysis; requires neutral conditions.

Solvent Selection Guide

Based on the structural analysis and empirical data from analogous benzophenone derivatives [1, 2], the following solvent systems are recommended.

Primary Solvent Candidates
Solvent SystemClassificationSuitabilityOperational Notes
Ethanol (Anhydrous) Polar ProticHigh Best starting point. Excellent for removing non-polar impurities.
Isopropanol (IPA) Polar ProticHigh Higher boiling point than EtOH; good for compounds with lower solubility.
Ethyl Acetate / Heptane Binary (Polar/Non-polar)Medium Use if the compound is too soluble in alcohols.
Acetonitrile Polar AproticLow Use only if alcohols fail. High risk of oiling out.

Critical Warning: Avoid chlorinated solvents (DCM, Chloroform) for crystallization as they typically retain the compound in solution too strongly. Avoid water as a co-solvent initially due to the risk of ester hydrolysis [3].

Step-by-Step Recrystallization Protocol

Objective: Purify crude 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone to >98% HPLC purity.

Phase 1: Dissolution
  • Place the crude solid (e.g., 1.0 g) in a 25 mL Erlenmeyer flask.

  • Add Ethanol (99.5%) slowly (start with 3-5 mL).

  • Heat the mixture gently to 50-60°C in a water bath. Do not boil aggressively to prevent ester degradation.

  • If solids remain, add Ethanol in 0.5 mL increments until a clear solution is obtained.

    • Expert Tip: If the solution is colored (yellow/orange) due to oxidation products, add activated charcoal (1-2% w/w), stir for 5 mins, and filter while hot through Celite.

Phase 2: Crystallization
  • Remove the flask from heat and allow it to cool to room temperature (20-25°C) slowly over 30-60 minutes.

  • Observation: Look for the formation of white to off-white needles or prisms.

  • Troubleshooting: If no crystals form after 1 hour, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Cooling: Once crystallization begins, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

Phase 3: Isolation
  • Filter the crystals using a Buchner funnel under vacuum.

  • Wash: Rinse the filter cake with cold Ethanol (0°C, 1-2 mL). Do not use large volumes or warm solvent.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4-6 hours.

Troubleshooting Guide: The "Oiling Out" Phenomenon

A common issue with flexible molecules like 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone is "oiling out" (liquid-liquid phase separation) instead of crystallization.

Workflow Diagram: Solving Crystallization Failures

Recrystallization_Workflow Start Start: Crude Material Dissolve Dissolve in Hot Ethanol Start->Dissolve Check Crystals Formed? Dissolve->Check Success Filter & Dry Check->Success Yes Oiling Problem: Oiling Out Check->Oiling No (Oil forms) Seed Add Seed Crystal Oiling->Seed Method A Binary Switch to EtOAc/Heptane Oiling->Binary Method B Triturate Triturate (Grind) Oil Oiling->Triturate Method C Seed->Check Binary->Check Triturate->Check

Caption: Decision matrix for troubleshooting crystallization failures, specifically addressing the oiling-out phenomenon common in substituted benzophenones.

Frequently Asked Questions (FAQs)

Q1: The compound is turning yellow during heating. Is this normal?

  • A: No. Yellowing indicates oxidation of the thiomorpholine sulfur or the benzophenone core. Ensure you are not overheating (>70°C). If this occurs, perform a "hot filtration" with activated charcoal before cooling [1].

Q2: Can I use water as a co-solvent?

  • A: Use with caution. While Ethanol/Water (90:10) is a potent solvent system for benzophenones, the ester group on your molecule can hydrolyze to the carboxylic acid if left in hot aqueous solution for extended periods. Use pure alcohols first.

Q3: My yield is low (<50%). How do I improve it?

  • A: Low yield often implies the compound is too soluble in the chosen solvent at room temperature.

    • Concentrate the mother liquor (filtrate) to half volume and cool again (Second Crop).

    • Switch to a less polar solvent system (e.g., Isopropanol instead of Ethanol).

    • Add a "non-solvent" like Heptane dropwise to the solution until it turns slightly cloudy, then cool.

Q4: Is the Thiomorpholine ring stable?

  • A: The nitrogen is stable, but the sulfur atom is prone to oxidation to sulfoxide (S=O) or sulfone (O=S=O) if exposed to peroxides or aggressive oxidants. Use fresh, peroxide-free solvents (especially if using ethers, though alcohols are preferred here) [2].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. - Standard reference for general recrystallization techniques of aromatic ketones.

  • MDPI. (2018). Design and Synthesis of New Benzophenone Derivatives. Molecules. Retrieved from [Link] - Describes recrystallization of similar benzophenone-thiazole hybrids from Ethanol.

  • American Chemical Society. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence.[2] Organic Process Research & Development. Retrieved from [Link] - Provides stability data and handling protocols for thiomorpholine intermediates.

Sources

Removing unreacted thiomorpholine from final product mixture

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Removal of Unreacted Thiomorpholine from Final Product Mixtures Audience: Medicinal Chemists, Process Chemists, Purification Engineers

The Chemical Challenge: Know Your Impurity

Thiomorpholine is a persistent secondary amine impurity.[1] Unlike volatile solvents, it cannot be removed by standard rotary evaporation due to its high boiling point (


).[1] Furthermore, its sulfur atom makes it prone to oxidation (forming sulfoxides), creating a "moving target" during purification.

Key Physicochemical Properties:

PropertyValueImplication for Removal
Boiling Point

Do not attempt simple evaporation; it will concentrate with your product.[1]
pKa (Conj. Acid)

It is a base.[1] It will be protonated and water-soluble at

.[1]
Structure Cyclic

Amine
Nucleophilic.[1][2] Reacts with electrophilic scavengers (Isocyanates).[1]
Solubility Miscible in Water & OrganicsIt partitions into both layers unless pH is strictly controlled.[1]

Primary Protocol: Acid-Base Extraction (The Workhorse)[1]

Logic: Thiomorpholine is a base.[1] By lowering the pH of the aqueous layer well below its pKa (9.0), you force the equilibrium toward the protonated thiomorpholinium salt, which is highly water-soluble and insoluble in organic solvents.

Applicability: Use this when your target product is neutral or acidic (and stable to mild acid).[1]

Step-by-Step Workflow
  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM, or MTBE). Avoid ether if possible due to lower polarity.

  • The Acid Wash:

    • Standard: Wash the organic layer 3x with 1M HCl .[1]

    • Acid-Sensitive Products: If your product contains acid-labile groups (e.g., acetals, Boc groups), substitute HCl with 10% Citric Acid or 0.5M

      
       .[1]
      
  • Validation (The "Cloud" Test): The aqueous layer should be acidic (

    
    ).[1]
    
  • Brine Wash: Wash the organic layer once with saturated brine to remove entrained water.[1]

  • Drying: Dry over

    
    , filter, and concentrate.
    
Visual Logic: Extraction Decision Tree

ExtractionLogic Start Crude Mixture Containing Thiomorpholine SolubilityCheck Is Product Acid Stable? Start->SolubilityCheck HClWash Wash with 1M HCl (Target pH < 2) SolubilityCheck->HClWash Yes CitricWash Wash with 10% Citric Acid or 0.5M NaHSO4 SolubilityCheck->CitricWash No Partition Phase Separation HClWash->Partition CitricWash->Partition Aqueous Aqueous Layer (Contains Thiomorpholine Salt) Partition->Aqueous Impurity Organic Organic Layer (Contains Product) Partition->Organic Product Final Dry & Concentrate Organic->Final

Figure 1: Decision logic for acid-based removal of thiomorpholine.

Advanced Protocol: Chemoselective Scavenging (The Precision Tool)

Logic: If your product is basic (e.g., contains a pyridine or tertiary amine) or water-soluble, acid extraction will fail because your product will also move to the aqueous layer. In this case, use a Solid-Supported Scavenger .

The Reagent: PS-Isocyanate (Polystyrene-bound Isocyanate).[1][2]

  • Mechanism:[1][3] The isocyanate reacts rapidly with the secondary amine (thiomorpholine) to form a polymer-bound urea.[1]

  • Result: The impurity becomes part of the solid bead, which is removed by simple filtration.

Step-by-Step Workflow
  • Stoichiometry: Calculate the excess thiomorpholine (moles).[1] Use 2–3 equivalents of PS-Isocyanate resin relative to the estimated amine impurity.[1]

  • Solvent Selection: Dissolve crude in DCM, THF, or DMF.[1] (Resins swell best in DCM/THF).[1]

  • Incubation: Add resin and stir gently (orbital shaker preferred to avoid grinding beads) at room temperature for 2–4 hours .

  • Monitoring: Check supernatant by TLC. If thiomorpholine persists, add 1 more equivalent of resin or heat to

    
    .[1]
    
  • Filtration: Filter the mixture through a fritted funnel or a cotton plug. Rinse the resin with DCM.[1]

  • Recovery: The filtrate contains your pure product.[1]

Visual Logic: Scavenging Workflow

ScavengingLogic Input Crude Mixture (Product + Thiomorpholine) Resin Add PS-Isocyanate Resin (3.0 equiv) Input->Resin Reaction Reaction forms Polymer-Bound Urea Resin->Reaction Stir 2-4h Filter Filtration Step Reaction->Filter SolidWaste Solid Waste (Resin-Thiomorpholine Urea) Filter->SolidWaste Retained Filtrate Filtrate (Purified Product) Filter->Filtrate Passes through

Figure 2: Workflow for removing secondary amines using PS-Isocyanate resin.

Troubleshooting & FAQ Matrix

Symptom / QuestionRoot Cause AnalysisCorrective Action
"I did an acid wash, but the amine is still there." pH Insufficiency. The aqueous layer wasn't acidic enough to fully protonate the amine.[1]Check aqueous pH.[1][4] It must be

.[1][4] If using a weak acid (Citric), increase concentration or switch to HCl if stability permits.[1]
"My product is also an amine. How do I separate them?" pKa Overlap. Both product and impurity are protonating.[1]Use Scavenging. PS-Isocyanate reacts only with

and

amines.[1] It will not react with

amines (your product).[1]
"The resin isn't working; impurity persists." Steric/Kinetic Issue. Thiomorpholine is relatively unhindered, but reaction may be slow in poor swelling solvents.[1]Switch solvent to DCM or THF.[1] Increase temperature to

. Ensure you are using Isocyanate resin, not Aldehyde resin (slower).[1]
"I see a new spot on TLC after workup." Oxidation. Thiomorpholine oxidizes to sulfoxide/sulfone in air/solution over time.[1]Work quickly. If the spot is the impurity oxidizing, the acid wash should still remove it (sulfoxides are still polar/water soluble).
"Can I use Copper Sulfate?" Complexation. Yes, Cu(II) complexes amines.Wash organic layer with

.[1][4] Thiomorpholine will turn the aqueous layer purple/blue.[1] Repeat until aqueous layer stays light blue.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67164, Thiomorpholine. Retrieved from [Link][1]

  • Biotage (2016). Scavenging Amines using MP-Isocyanate and PS-Isocyanate. Retrieved from [Link] (Verified via search: Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger)[1]

  • University of Rochester (n.d.). Workup for Removing Amines. Department of Chemistry. Retrieved from [Link]

Sources

Preventing hydrolysis of the carboethoxy group during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CE-Et-001
Subject: Preventing Hydrolysis of Ethyl Esters During Multi-Step Synthesis
Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the technical support hub for ester functionality. The carboethoxy group (ethyl ester,


) is a fundamental motif in drug development, serving as a masking group for carboxylic acids or a pharmacophore itself.

While relatively robust, it is susceptible to hydrolysis (cleavage by water) and transesterification (exchange of the alkoxy group) under specific conditions. This guide provides the mechanistic understanding and field-proven protocols to maintain the integrity of your ethyl ester during complex synthetic sequences.

Module 1: The Mechanistic "Danger Zone"

To prevent hydrolysis, you must understand the enemy. Hydrolysis is not random; it is a specific attack on the carbonyl carbon.

The Mechanism (Base-Catalyzed)

In basic conditions, the hydroxide ion (


) is a potent nucleophile. It attacks the carbonyl carbon directly. If water is present, this process is irreversible because the resulting carboxylic acid immediately deprotonates to form a stable carboxylate salt.
The Mechanism (Acid-Catalyzed)

In acidic conditions, the carbonyl oxygen is protonated, making the carbon highly electrophilic. Water then attacks. Crucially, this is an equilibrium process . If you remove water, the reaction stops or reverses.

EsterHydrolysis Ester Ethyl Ester (R-COOEt) Attack Nucleophilic Attack (OH- or H2O) Ester->Attack Condition Dependent Tetra Tetrahedral Intermediate Attack->Tetra Formation Collapse Collapse & Elimination Tetra->Collapse EtO- leaves Product Carboxylic Acid (R-COOH) Collapse->Product Irreversible (Base) Reversible (Acid)

Figure 1: General flow of ester hydrolysis.[1][2][3] The "Tetrahedral Intermediate" is the critical control point where steric bulk or electronic deactivation can prevent reaction.

Module 2: Troubleshooting by Reaction Condition

Scenario A: Base-Mediated Alkylation or Deprotection

The Issue: You are trying to alkylate an alpha-carbon or remove a base-labile group (like Fmoc), but the ethyl ester hydrolyzes to the acid. Root Cause: Presence of hydroxide ions (


) or unhindered alkoxides in the presence of water.
Technical Solution:
  • Switch to Non-Nucleophilic Bases: Avoid

    
    , 
    
    
    
    , or
    
    
    . Instead, use bases that are sterically hindered or lack nucleophilicity.
    • Recommended: Lithium Diisopropylamide (LDA), LiHMDS, Potassium tert-butoxide (

      
      ), or DBU.
      
  • Strict Anhydrous Conditions: Saponification requires water. If your solvent is "wet" (contains

    
     water), even a carbonate base can generate trace hydroxide.
    
Protocol: Anhydrous Alkylation of an Ethyl Ester

Objective: Alkylate the alpha-position without cleaving the ester.

ParameterSpecificationReason
Solvent THF (Anhydrous, distilled over Na/Benzophenone)Eliminates water source.
Base LDA (1.1 eq) at

Strong base, non-nucleophilic (too bulky to attack carbonyl).
Atmosphere Argon or Nitrogen (Balloon or Manifold)Prevents atmospheric moisture ingress.
Quench Saturated

(aq)
Mild acidic quench prevents basic hydrolysis during workup.

Step-by-Step:

  • Flame-dry a round-bottom flask and cool under Argon.

  • Add anhydrous THF and diisopropylamine. Cool to

    
    .
    
  • Add

    
     dropwise to generate LDA in situ. Stir for 30 mins.
    
  • Add your ethyl ester (dissolved in THF) dropwise. Crucial: Keep temp at

    
    .
    
  • Stir for 1 hour to form the enolate.

  • Add the alkyl halide. Allow to warm to room temperature slowly.

  • Quench: Pour into cold sat.

    
    . Do not add water directly to the basic reaction mixture if possible.[4]
    
Scenario B: Acid-Mediated Deprotection (e.g., Boc Removal)

The Issue: You need to remove a Boc group using acid, but you are worried about the ethyl ester hydrolyzing. Root Cause: Acid catalyzed hydrolysis requires water.[4] Standard aqueous acids (HCl/water) will hydrolyze esters.

Technical Solution:

Ethyl esters are actually stable to anhydrous acid. Unlike


-butyl esters, which cleave via elimination (forming isobutylene) in acid, ethyl esters require water to hydrolyze.
  • Strategy: Use HCl in Dioxane or TFA in Dichloromethane (DCM) under strictly anhydrous conditions.

Protocol: Selective Boc Deprotection

Objective: Remove N-Boc group while retaining C-Ethyl Ester.

ReagentConditionSelectivity Mechanism
4M HCl in Dioxane Anhydrous,

to RT
Protonates Boc carbonyl (cleaves to gas); Ethyl ester remains stable without

.
TFA / DCM 1:1 Ratio, AnhydrousSimilar mechanism. Scavengers (triethylsilane) may be needed if sensitive cations form.

Step-by-Step:

  • Dissolve the substrate in minimal anhydrous 1,4-dioxane.

  • Cool to

    
     in an ice bath.
    
  • Add commercially available 4.0 M HCl in Dioxane (anhydrous) dropwise.

  • Monitor by TLC. The reaction usually completes in 30-60 minutes.

  • Workup (Critical): Do not quench with water. Concentrate the mixture on a rotary evaporator to remove excess HCl and solvent.

  • Triterate the resulting solid with diethyl ether to remove residual acid traces.

Scenario C: Transesterification (The "Silent Killer")

The Issue: You started with an Ethyl ester, ran a reaction in Methanol, and ended up with a Methyl ester. Root Cause: Nucleophilic attack by the solvent (Methanolysis).

The Golden Rule of Solvents

Always match the alcohol solvent to the ester alkoxy group.

  • If you have an Ethyl ester

    
     use Ethanol .
    
  • If you have a Methyl ester

    
     use Methanol .
    

If you must use a different alcohol, you strictly avoid catalytic base or acid, or use a non-nucleophilic co-solvent (like THF or DMF).

Module 3: Decision Logic for Troubleshooting

Use this logic tree to determine the safety of your proposed reaction conditions.

Troubleshooting Start Proposed Reaction Condition IsBase Is the environment BASIC? Start->IsBase IsAcid Is the environment ACIDIC? Start->IsAcid BaseType Is the base Nucleophilic? (NaOH, LiOH, NaOMe) IsBase->BaseType Yes WaterAcid Is Water Present? IsAcid->WaterAcid Yes WaterPresent Is Water Present? BaseType->WaterPresent No DangerBase HIGH RISK Saponification BaseType->DangerBase Yes SafeBase SAFE (Use LDA, LiHMDS) WaterPresent->SafeBase No (Anhydrous) WaterPresent->DangerBase Yes SafeAcid SAFE (Anhydrous HCl/Dioxane) WaterAcid->SafeAcid No DangerAcid RISK Equilibrium Hydrolysis WaterAcid->DangerAcid Yes

Figure 2: Decision matrix for assessing hydrolysis risk based on reaction pH and water content.

Frequently Asked Questions (FAQ)

Q: Can I use sodium ethoxide (NaOEt) with an ethyl ester? A: Yes, but only in ethanol. While NaOEt is nucleophilic, if it attacks the ethyl ester, the leaving group (ethoxide) is identical to the nucleophile. This "null reaction" preserves the ester.[4] However, ensure no water is present, or the ethoxide will equilibrate with hydroxide (


), leading to hydrolysis.

Q: I need to hydrolyze a methyl ester in the presence of an ethyl ester. Is this possible? A: It is extremely difficult due to the similar reactivity. However, enzymatic hydrolysis (using Pig Liver Esterase - PLE) can sometimes distinguish between them based on steric bulk or chirality. Chemical differentiation usually requires one ester to be significantly more hindered (e.g.,


-butyl vs. ethyl).

Q: My ethyl ester disappeared during a Grignard reaction. What happened? A: Grignard reagents (


) are powerful nucleophiles that attack esters twice to form tertiary alcohols. To prevent this, you must run the reaction at low temperature (

) or protect the ester (though protecting an ester is rarely done; usually, the ester is the protecting group). Alternatively, convert the ester to a Weinreb Amide first to stop at the ketone.

References

  • Greene's Protective Groups in Organic Synthesis (4th/5th Ed.).[5]

    • Source: Wiley Online Library.
    • Relevance: The definitive guide on stability charts for esters (Carboxyl protection).
    • URL:

  • Selective Deprotection of Boc in Presence of Esters.

    • Source: Journal of Peptide Research / University of Arizona.
    • Relevance: Validates the protocol for using HCl/Dioxane to cleave Boc without touching ethyl esters.
    • URL:

  • Basic Hydrolysis of Esters (Saponific

    • Source: Master Organic Chemistry.
    • Relevance: Detailed mechanistic breakdown of base-medi
    • URL:

  • Transesterification Str

    • Source: Royal Society of Chemistry (RSC).
    • Relevance: Discusses catalyst choices to prevent or promote transesterific
    • URL:

Sources

Validation & Comparative

Comparison of thiomorpholine vs. morpholine benzophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Thiomorpholine and Morpholine Benzophenone Derivatives for Drug Discovery Professionals

As a Senior Application Scientist, this guide synthesizes current experimental data to provide a detailed comparison between thiomorpholine and morpholine benzophenone derivatives. The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The incorporation of heterocyclic moieties like morpholine and its sulfur analog, thiomorpholine, is a common strategy to modulate the physicochemical and pharmacological properties of a lead compound.[3][4][5] This guide delves into the nuanced differences that arise from the simple substitution of an oxygen atom (morpholine) with a sulfur atom (thiomorpholine) within the benzophenone framework, offering insights to inform rational drug design.

Part 1: Core Structural and Physicochemical Differences

The fundamental distinction between morpholine and thiomorpholine lies in the heteroatom at the 4-position of the saturated six-membered ring. Morpholine contains an oxygen atom, while thiomorpholine contains a sulfur atom.[3][4] This seemingly minor change has profound implications for the molecule's overall properties.

The sulfur atom in thiomorpholine introduces several key changes compared to the oxygen in morpholine:

  • Lipophilicity: Sulfur is larger and less electronegative than oxygen, making the thiomorpholine moiety more lipophilic. This increased lipophilicity can enhance membrane permeability and improve binding to hydrophobic pockets within target proteins.[6]

  • Metabolic Stability: The thioether in thiomorpholine is a "metabolically soft spot," susceptible to oxidation to the corresponding sulfoxide and sulfone.[6] This can be a double-edged sword: it may lead to faster clearance and a shorter half-life, or it can be leveraged in a prodrug strategy where the oxidized metabolites are the active species.

  • Hydrogen Bonding: The ether oxygen in morpholine is a competent hydrogen bond acceptor. In contrast, the sulfur atom in thiomorpholine is a significantly weaker hydrogen bond acceptor. This difference is critical for interactions with biological targets where hydrogen bonding is a key component of the binding affinity.

  • Conformation and Geometry: The C-S-C bond angle in the thiomorpholine ring is smaller than the C-O-C angle in morpholine, which can subtly alter the ring's chair conformation and the orientation of substituents on the nitrogen atom.[6]

Table 1: Comparative Physicochemical Properties
PropertyMorpholine DerivativeThiomorpholine DerivativeRationale & Implication in Drug Design
Key Heteroatom OxygenSulfurGoverns all subsequent property differences.
Lipophilicity (LogP) LowerHigherHigher LogP may improve cell penetration but can also increase toxicity and non-specific binding.[6]
H-Bonding Capacity AcceptorWeak AcceptorCrucial for target-specific interactions. Morpholine is preferred for targets with H-bond donor residues.
Metabolic Profile Generally stableProne to oxidation (sulfoxide, sulfone)Thiomorpholine offers a handle for metabolic modulation or prodrug design.[6]
Aqueous Solubility Generally higherGenerally lowerThe choice of scaffold can be used to tune solubility for desired formulation and pharmacokinetic properties.

Part 2: Synthesis Strategies and Methodologies

The synthesis of these derivatives typically begins with the construction of a substituted benzophenone core, often via a Friedel-Crafts reaction, followed by the introduction of the heterocyclic moiety.[1][7]

G cluster_morpholine Morpholine Pathway cluster_thiomorpholine Thiomorpholine Pathway sub Substituted Benzoyl Chloride AlCl3 Anhydrous AlCl3 (Friedel-Crafts) sub->AlCl3 phenol Substituted Phenol phenol->AlCl3 hbp Hydroxy- benzophenone Intermediate AlCl3->hbp morph_reagent 4-(2-chloroethyl) morpholine HCl hbp->morph_reagent K2CO3, DMSO morph_product Morpholine Benzophenone Derivative morph_reagent->morph_product thio_reagent Thiomorpholine thio_product Thiomorpholine Benzophenone Derivative thio_reagent->thio_product fnbp Fluoro-nitro benzophenone (Example Precursor) fnbp->thio_reagent Base, MeCN (SNAr)

Experimental Protocol 1: Synthesis of Benzophenone-N-ethyl Morpholine Ethers

This protocol is adapted from the synthesis of anti-inflammatory morpholine benzophenone ethers.[8]

  • Synthesis of Hydroxy Benzophenone Intermediate:

    • A mixture of a substituted 2-methylphenyl benzoate (1 equivalent) and anhydrous aluminum chloride (1.5 equivalents) is refluxed for 20 minutes.

    • The reaction mixture is cooled and treated with dilute HCl.

    • The resulting solid hydroxy benzophenone is filtered, washed, and recrystallized. Causality: This is a classic Fries rearrangement, driven by the Lewis acid AlCl3, to create the core hydroxy benzophenone scaffold necessary for subsequent etherification.

  • Condensation with Morpholine Moiety:

    • The synthesized hydroxy benzophenone (1 equivalent) is dissolved in dimethyl sulphoxide (DMSO).

    • Anhydrous potassium carbonate (1.5 equivalents) and 4-(2-chloroethyl) morpholine hydrochloride (1 equivalent) are added.

    • The mixture is heated for 3 hours.

    • The reaction is monitored by TLC. Upon completion, the mixture is poured into cold water, and the product is extracted. Causality: This is a Williamson ether synthesis. Anhydrous K2CO3 acts as a base to deprotonate the phenolic hydroxyl, creating a nucleophilic phenoxide which then displaces the chloride on the ethyl morpholine side chain.

Experimental Protocol 2: Synthesis of Thiomorpholine Benzophenone Derivatives

This protocol is based on nucleophilic aromatic substitution (SNAr), a common method for attaching amines to activated aromatic rings.[6]

  • Reaction Setup:

    • A precursor such as 4-fluoro-nitrobenzophenone (1 equivalent) is dissolved in a polar aprotic solvent like acetonitrile (MeCN). Causality: An electron-withdrawing group like nitro is essential to activate the aromatic ring towards nucleophilic attack, making the fluorine a good leaving group.

  • Nucleophilic Substitution:

    • Thiomorpholine (1 equivalent) and a non-nucleophilic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5-2 equivalents) are added to the solution.

    • The reaction mixture is heated (e.g., to 85°C) and stirred for several hours until completion, as monitored by TLC.

  • Workup and Purification:

    • After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Part 3: Comparative Biological Activities

Both morpholine and thiomorpholine benzophenone derivatives have demonstrated potent biological activities, particularly in oncology. However, the choice of heterocycle can fine-tune the activity spectrum and potency.

Anticancer Activity

Both scaffolds have yielded compounds with significant cytotoxic effects. A key study directly compared morpholino and thiomorpholino benzophenones, finding that both classes exhibited potent activity against P388 murine leukemia and PC-6 human lung carcinoma cells in vitro.[7]

  • Morpholine Derivatives: A series of morpholine-conjugated benzophenone analogues showed significant anti-proliferative activity against various cancer cell lines, including DLA, EAC, MCF-7 (breast), and A549 (lung).[9] Structure-activity relationship (SAR) studies revealed that specific substitutions, such as a bromo group at the ortho position or a methyl group at the para position on a benzophenone ring, were crucial for high anti-mitogenic activity.[9][10] Some derivatives were found to induce cell cycle arrest and apoptosis.[10][11]

  • Thiomorpholine Derivatives: While direct comparative data is limited, thiomorpholine-containing benzophenones have shown significant antitumor activity against malignant ascites caused by P388 cells in mice.[7] The increased lipophilicity conferred by the thiomorpholine ring may contribute to enhanced cell uptake, a critical factor for cytotoxic agents.

G Compound Morpholine/Thiomorpholine Benzophenone Derivative Cell Cancer Cell (e.g., MCF-7, P388) Compound->Cell Arrest G2/M or G1/S Cell Cycle Arrest Cell->Arrest Inhibits Proliferation Apoptosis Induction of Apoptosis (Caspase Activation) Arrest->Apoptosis Mito Mitochondrial Membrane Potential Collapse Apoptosis->Mito Death Tumor Cell Death Mito->Death

Table 2: Selected Anticancer Activity (IC₅₀ values in µM)
Compound TypeDerivative DetailsMCF-7 (Breast)A549 (Lung)P388 (Leukemia)Reference
Morpholine Bromo at ortho-position (8b)Significant ActivitySignificant ActivitySignificant Activity[9][10]
Morpholine Methyl at para-position (8f)Significant ActivitySignificant ActivitySignificant Activity[9][10]
Thiomorpholine 3c--Potent Cytotoxicity[7]
Benzophenone General Derivative (10a)0.029-0.0620.029-0.062-[12]

(Note: Direct IC₅₀ value comparison is challenging as experimental conditions vary between studies. "Significant Activity" is noted where specific values were not presented in a comparable format.)

Antimicrobial and Anti-inflammatory Activity
  • Anti-inflammatory: Benzophenone-N-ethyl morpholine ethers have demonstrated potent anti-inflammatory activity, in some cases exceeding that of standard drugs like phenylbutazone.[8][13] The mechanism is linked to the inhibition of the cyclooxygenase (COX) pathway.[8]

  • Antimicrobial: Both morpholine and thiomorpholine derivatives are known to possess antimicrobial properties.[14][15] A series of benzophenone-N-ethyl morpholine ethers were screened and showed potential as both antibacterial and antifungal agents.[16][17] Similarly, 4-thiomorpholin-4-ylbenzohydrazide derivatives have been investigated for their broad-spectrum antibacterial and antifungal activities.[15][18] The choice of heterocycle can influence the spectrum of activity against different microbial strains.

Part 4: Conclusion and Future Outlook

The decision to use a thiomorpholine versus a morpholine scaffold in a benzophenone-based drug discovery program is a strategic choice based on modulating specific molecular properties to achieve a desired therapeutic profile.

  • Choose Morpholine when: The target interaction relies heavily on hydrogen bonding, higher aqueous solubility is desired, or metabolic stability of the heterocycle is paramount. Its derivatives have a well-documented record in producing potent anti-inflammatory and anticancer agents.[8][9]

  • Choose Thiomorpholine when: Increased lipophilicity is needed to enhance membrane permeability or access hydrophobic binding sites. It also serves as a valuable tool for introducing a "soft spot" for metabolic modulation, which can be useful for tuning pharmacokinetic profiles or designing prodrugs.[6] The potent in vivo antitumor activity of its benzophenone derivatives underscores its potential.[7]

References

  • Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. PMC.[Link]

  • Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum.[Link]

  • Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Antibacterial and Antifungal Activities. ResearchGate.[Link]

  • Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development. ResearchGate.[Link]

  • Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. PMC.[Link]

  • Synthesis and antitumor activity of novel benzophenone derivatives. PubMed.[Link]

  • Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Antibacterial and Antifungal Activities. Semantic Scholar.[Link]

  • Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. ACS Publications.[Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC.[Link]

  • morpholine antimicrobial activity. ResearchGate.[Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.[Link]

  • Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. ResearchGate.[Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.[Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate.[Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. MDPI.[Link]

  • Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. PMC.[Link]

  • synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. WJPR.[Link]

  • Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. SciELO.[Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.[Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. PMC.[Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[Link]

  • The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Publishing.[Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment (Structure-Activity Relationship)

STOP & READ: As a specific Safety Data Sheet (SDS) for 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone may be proprietary or sparse in public databases, this guide utilizes Structure-Activity Relationship (SAR) logic. We treat this compound based on the worst-case hazards of its functional pharmacophores:

  • Benzophenone Moiety: Known photosensitizer, potential endocrine disruptor, and suspect carcinogen (IARC Group 2B).

  • Thiomorpholine Moiety: A heterocyclic amine. Analogs are frequently corrosive or severe irritants to mucous membranes and skin.

  • Ester Linkage: Generally stable but susceptible to hydrolysis.

Operational Hazard Class: Category 2 Skin Irritant / Potential Sensitizer / Aquatic Toxin. Treat as a high-potency organic intermediate. Strict dust and aerosol control is required.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses." The presence of the thiomorpholine group requires enhanced barrier protection against organic bases.

Protection ZoneRecommended EquipmentScientific Rationale
Ocular/Face Chemical Splash Goggles (Indirect Vented) + Face Shield (if handling >10g or solutions)Safety glasses are insufficient. Thiomorpholine derivatives can cause severe eye damage; vapors/dust must be sealed out.[1]
Hand (Primary) High-Grade Nitrile (Min. thickness: 0.11mm / 5 mil)Provides dexterity for weighing.
Hand (Secondary) Silver Shield / Laminate Liner (For solutions or spills)Critical: Nitrogen-containing heterocycles (thiomorpholines) can permeate thin nitrile. Use laminate liners if dissolved in organic solvents (DCM, THF).
Respiratory N95 / P2 Particulate Respirator (Solids) Half-mask with OV/P100 Cartridges (Solutions/Heating)Benzophenone dust is combustible and an inhalation irritant. Heating releases organic vapors.
Body Tyvek® Lab Coat (Disposable) or Chemical Resistant Apron Cotton lab coats absorb liquids and hold irritants against the skin. Use non-woven, fluid-resistant materials.

Operational Protocol: Cradle-to-Grave

Phase 1: Preparation & Weighing

The Hazard: Static electricity can disperse organic powders, leading to inhalation or surface contamination.

  • Engineering Control: Work strictly inside a Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Static Control: Use an anti-static gun or ionizing bar on the weigh boat before adding the solid. Benzophenone derivatives are often fluffy and static-prone.

  • Light Protection: This compound is a likely photo-initiator intermediate. Use Amber Glassware or wrap vessels in aluminum foil to prevent UV-degradation which can form unknown radical species.

Phase 2: Reaction & Processing

The Hazard: Exothermic reaction or solvent reflux increases vapor pressure.

  • Solvent Choice: If dissolving, avoid chlorinated solvents if possible to reduce permeation risks.

  • Temperature: Do not exceed 60°C without a closed reflux system. Thiomorpholine vapors are potent lachrymators (tear-inducing).

  • Spill Response:

    • Solid: Do not sweep (creates dust).[2] Use a HEPA vacuum or wet-wipe method.

    • Liquid: Absorb with vermiculite. Do not use paper towels (combustible surface area increase).

Phase 3: Decontamination & Disposal

The Hazard: Residual compound in glassware or on gloves can cause delayed sensitization dermatitis.

  • Glassware Wash: Rinse with Acetone

    
     Ethanol 
    
    
    
    Water. Collect all rinses as hazardous waste.
  • Waste Stream: High-Temperature Incineration.

    • Do NOT flush down drains. Benzophenone analogs are highly toxic to aquatic life (chronic toxicity).[3][4]

    • Label waste: "Organic Solid/Liquid - Contains Benzophenone & Thiomorpholine - TOXIC/IRRITANT."

Visualizing the Safety Workflow

The following diagram outlines the decision logic for PPE and the operational flow.

SafetyProtocol Start Start: Handling 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone Risk Risk Assessment: Solid vs. Solution Start->Risk Solid_PPE Solid PPE: Nitrile Gloves (Double) + N95 Mask + Fume Hood Risk->Solid_PPE Powder/Crystals Soln_PPE Solution PPE: Laminate Liners + OV/P100 Respirator + Face Shield Risk->Soln_PPE Dissolved/Heated Process Process: Amber Glassware (UV Protection) Solid_PPE->Process Soln_PPE->Process Disposal Disposal: NO Drain Disposal High-Temp Incineration Process->Disposal Waste Stream

Figure 1: Decision matrix for PPE selection and workflow based on the physical state of the compound.

Emergency Response Data

ScenarioImmediate Action
Skin Contact Wash for 15 minutes. Benzophenones are lipophilic; use soap and water immediately. Do not use alcohol (increases skin absorption).
Eye Contact Flush for 15 minutes. Hold eyelids open. Seek ophthalmologist evaluation immediately due to potential corrosive amine damage.
Inhalation Fresh Air. If wheezing occurs (sensitization sign), seek medical attention.

References

  • National Toxicology Program (NTP). (2006). Toxicology and Carcinogenesis Studies of Benzophenone in F344/N Rats and B6C3F1 Mice. Retrieved from [Link]

  • PubChem. (n.d.). Thiomorpholine - Safety and Hazards.[1][2][3][4][5][6][7] National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Benzophenone.[2][3][7][8][9][10] Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling Hazardous Chemicals in Laboratories. National Academies Press. Retrieved from [Link]

Sources

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